MFCD02958021
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Overview
Description
Dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate is a complex organic compound characterized by its unique structure, which includes biphenyl and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate typically involves the esterification of the corresponding diacid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism by which dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate: Similar structure but with methyl ester groups instead of butyl.
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate: Similar structure but with pentyl ester groups.
Uniqueness
Dibutyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate is unique due to its specific ester groups, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
butyl 2-[3-(2-butoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O8/c1-3-5-18-36-31(34)22-39-27-16-17-28(30(20-27)40-23-32(35)37-19-6-4-2)29(33)21-38-26-14-12-25(13-15-26)24-10-8-7-9-11-24/h7-17,20H,3-6,18-19,21-23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQHEXTLFSHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(=O)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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